molecular formula C21H30ClNO B13419069 Biperiden.HCl

Biperiden.HCl

Numéro de catalogue: B13419069
Poids moléculaire: 347.9 g/mol
Clé InChI: RDNLAULGBSQZMP-LIJKWCKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Oxidation Reactions

Biperiden undergoes oxidation under controlled conditions, primarily targeting its double bond in the bicyclo[2.2.1]hept-5-ene structure.

Key Findings:

  • Reagents : Palladium chloride (PdCl₂) and copper chloride (CuCl₂) in acetonitrile-water or DMF-water solvents .

  • Conditions : Oxygen atmosphere (15–20 atm pressure) at 80–90°C .

  • Product : Forms a ketone derivative via selective oxidation of the norbornene double bond .

Table 1: Oxidation Reaction Parameters

Reagent SystemSolventTemperaturePressurePrimary Product
PdCl₂/CuCl₂ + O₂Acetonitrile-H₂O80–90°C15–20 atmOxidized norbornene ketone

Mannich Reaction

This reaction is central to synthesizing Biperiden’s intermediate structures.

Key Findings:

  • Reactants : Piperidine hydrochloride, paraformaldehyde, and oxidized norbornene ketone .

  • Conditions : Acetic acid solvent at 90–98°C .

  • Product : Forms a tertiary amine intermediate through condensation .

Table 2: Mannich Reaction Optimization

SolventTemperatureCatalystYield
Acetic acid90–98°CNone69.7%

Grignard Reaction

Used to introduce the phenyl group during synthesis:

Key Findings:

  • Reactants : Phenylmagnesium bromide (PhMgBr) and a bicyclic ketone intermediate .

  • Conditions : 2-Methyltetrahydrofuran solvent under anhydrous, low-temperature conditions .

  • Product : Forms a secondary alcohol precursor to Biperiden .

Salt Formation

Final step to produce Biperiden hydrochloride:

Key Findings:

  • Process : Freebase Biperiden is treated with hydrogen chloride gas in acetone at 0–5°C .

  • Yield : 93.2% with HPLC purity >99.8% .

Table 3: Salt Formation Efficiency

Freebase (g)HCl GasSolventTemperatureYield (g)Purity (HPLC)
65ExcessAcetone0–5°C67.699.8%

Hydrolysis and Stability

Biperiden HCl shows instability under strongly acidic or basic conditions:

  • Acidic Hydrolysis : Degrades into bicyclic alcohol and phenylpiperidine fragments .

  • Basic Hydrolysis : Decomposes via cleavage of the piperidine-propanol linkage .

Stereochemical Considerations

  • Isomerization : The norbornene-derived intermediate undergoes acid-catalyzed isomerization to correct stereochemistry .

  • Resolution : Chiral separation is unnecessary due to stereoselective synthesis protocols .

Side Reactions and Byproducts

  • Over-Oxidation : Excessive oxidation produces diketone impurities .

  • Incomplete Grignard Addition : Leads to unreacted ketone residues (<1% in optimized processes) .

Activité Biologique

Biperiden hydrochloride is a muscarinic receptor antagonist primarily used in the treatment of Parkinson's disease and to alleviate extrapyramidal symptoms associated with antipsychotic drugs. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Biperiden selectively antagonizes muscarinic receptors, particularly the M1 subtype. The binding affinity (Ki values) for various muscarinic receptor subtypes is as follows:

  • M1: 0.48 nM
  • M2: 6.3 nM
  • M3: 3.9 nM
  • M4: 2.4 nM
  • M5: 6.3 nM

These values indicate a significant selectivity for M1 receptors, which are implicated in cognitive functions and motor control .

Inhibition of Acetylcholinesterase

Biperiden has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. A study demonstrated that biperiden acts as a weak inhibitor of AChE, with an inhibition constant (KiK_i) of 1.11 mmol/L. This contrasts sharply with more potent AChE inhibitors like donepezil, which is approximately 300,000 times more effective . The implications of this inhibition suggest potential applications in neurodegenerative diseases, although biperiden's low efficacy limits its use in such contexts.

Parkinson's Disease Management

Biperiden is primarily used to manage symptoms of Parkinson's disease by balancing cholinergic and dopaminergic activity in the brain. Its ability to alleviate tremors and rigidity makes it a valuable adjunct therapy .

Antiepileptogenic Effects

Recent studies have investigated biperiden's potential as an antiepileptogenic agent following traumatic brain injury (TBI). A randomized clinical trial evaluated its effectiveness in preventing post-traumatic epilepsy (PTE). Although the study was halted due to the COVID-19 pandemic, initial results indicated that biperiden was well tolerated among participants and showed some promise in reducing seizure frequency .

Study on Cognitive Effects

A study assessing the cognitive effects of biperiden in healthy volunteers found that it disrupted early perceptual processing, as evidenced by changes in event-related potentials (ERPs). The drug affected both N1 and P3 components, indicating alterations in attention and memory processing .

Anticonvulsant Properties

Research comparing biperiden to atropine as an anticonvulsant treatment for nerve agent-induced seizures revealed that biperiden effectively terminated seizures across various agents with varying efficacy (ED50 values ranging from 0.09 to 0.57 mg/kg) . This positions biperiden as a critical agent in scenarios involving acute cholinergic crises.

Summary of Research Findings

Study FocusKey FindingsReference
AChE InhibitionWeak inhibitor with Ki=1.11K_i=1.11 mmol/L
Cognitive EffectsDisruption of N1 and P3 components in ERPs
Antiepileptogenic EffectsWell-tolerated; potential reduction in seizure frequency
Anticonvulsant EfficacyEffective termination of seizures with ED50 values noted

Propriétés

Formule moléculaire

C21H30ClNO

Poids moléculaire

347.9 g/mol

Nom IUPAC

(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1

Clé InChI

RDNLAULGBSQZMP-LIJKWCKLSA-N

SMILES isomérique

C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl

SMILES canonique

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.